
3-(2H-1,2,3-Triazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2H-1,2,3-Triazol-2-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,2,3-Triazol-2-yl)pyridine typically involves a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition. This reaction is highly efficient and produces the triazole ring in a regioselective manner. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(2H-1,2,3-Triazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
3-(2H-1,2,3-Triazol-2-yl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2H-1,2,3-Triazol-2-yl)pyridine varies depending on its application. In medicinal chemistry, it often involves binding to specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes that can catalyze various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: This compound also features a triazole ring attached to a pyridine ring but differs in the position of the triazole ring attachment.
3,5-Bis(1′,2′,4′-triazol-1′-yl)pyridine: This compound has two triazole rings attached to the pyridine ring, offering different coordination and electronic properties.
Uniqueness
3-(2H-1,2,3-Triazol-2-yl)pyridine is unique due to its specific structural configuration, which allows for versatile chemical modifications and applications. Its ability to form stable complexes with a variety of metals and its potential in medicinal chemistry make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C7H6N4 |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
3-(triazol-2-yl)pyridine |
InChI |
InChI=1S/C7H6N4/c1-2-7(6-8-3-1)11-9-4-5-10-11/h1-6H |
Clave InChI |
NJRYJHSCUMBRAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)N2N=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine](/img/structure/B12865154.png)
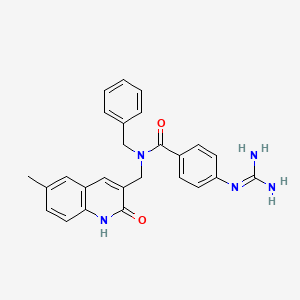
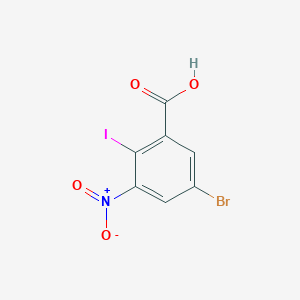
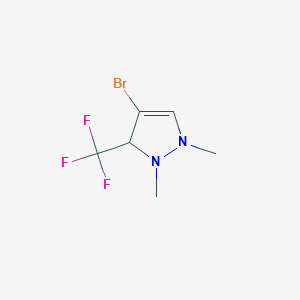
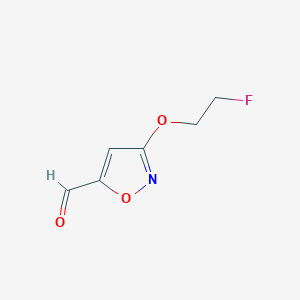
![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12865204.png)
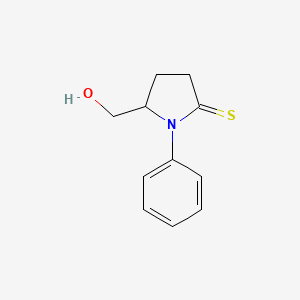
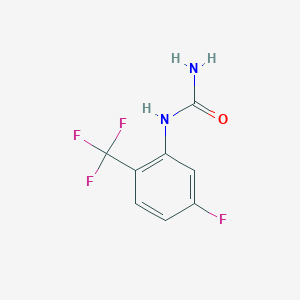
![3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12865214.png)

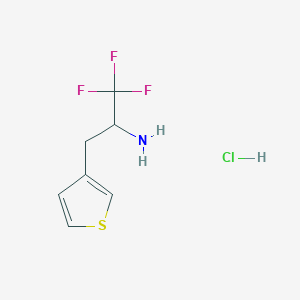
![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)
